molecular formula C12H17NO2 B11762655 3-[2-(Propan-2-yloxy)phenyl]azetidin-3-ol

3-[2-(Propan-2-yloxy)phenyl]azetidin-3-ol

Cat. No.: B11762655
M. Wt: 207.27 g/mol
InChI Key: ZWVUFHMDGVMQFL-UHFFFAOYSA-N
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Description

3-[2-(Propan-2-yloxy)phenyl]azetidin-3-ol (CAS 1514867-23-2) is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . This chemical features an azetidine ring, a four-membered nitrogen heterocycle that is of significant interest in medicinal chemistry due to its contribution to molecular properties and metabolic stability . As a substituted azetidine, this compound serves as a versatile building block in organic synthesis and drug discovery. The structure combines a phenolic isopropyl ether with a 3-hydroxyazetidine group, offering two key sites for chemical modification. The strained azetidine ring can be opened or functionalized, while the hydroxyl group provides a handle for further derivatization, such as the formation of esters or ethers . This makes it a valuable scaffold for constructing more complex molecules, particularly for exploring structure-activity relationships. While specific biological data for this exact molecule is not widely published, compounds containing the azetidin-3-ol moiety are frequently employed as key intermediates in the synthesis of pharmaceuticals. Research into analogous structures indicates their use in developing central nervous system (CNS) agents, enzyme inhibitors, and receptor modulators . Furthermore, derivatives with similar isopropoxyphenyl substituents have been investigated in the context of antiviral drug candidates , specifically for the treatment of arenavirus infections . Researchers may find this compound useful for probing new biological targets or as a precursor in the development of novel bioactive molecules. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

3-(2-propan-2-yloxyphenyl)azetidin-3-ol

InChI

InChI=1S/C12H17NO2/c1-9(2)15-11-6-4-3-5-10(11)12(14)7-13-8-12/h3-6,9,13-14H,7-8H2,1-2H3

InChI Key

ZWVUFHMDGVMQFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC=C1C2(CNC2)O

Origin of Product

United States

Synthetic Methodologies for Azetidine and Azetidinol Scaffolds

Established Strategies for Azetidine (B1206935) Ring Formation

Intramolecular cyclization is a common and effective strategy for forming the azetidine ring. This approach involves the formation of a carbon-nitrogen bond within a single molecule containing a nitrogen nucleophile and an electrophilic carbon center, typically separated by a three-atom chain.

Intramolecular SN2 reactions are frequently employed to create azetidine rings, where a nitrogen atom displaces a leaving group on a γ-carbon. nih.gov This strategy is a cornerstone of azetidine synthesis. frontiersin.org Variations of this method include the cyclization of secondary homoallylamines induced by reagents like phenylselenium halides, which can lead to mixtures of azetidine and pyrrolidine (B122466) derivatives. researchgate.net Another approach involves the intramolecular cyclization of N-trityl-2-amino-4-bromobutanoate, which successfully yields the azetidine ring. researchgate.net These methods capitalize on the proximity of the reacting groups within the molecule to facilitate the formation of the strained four-membered ring.

A powerful method for azetidine synthesis involves the palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds. organic-chemistry.orgnih.gov This approach utilizes a directing group, such as picolinamide (PA), to position a palladium catalyst in proximity to a γ-C–H bond. acs.org The catalytic cycle is believed to involve a Pd(II)/Pd(IV) pathway, which transforms the C–H bond into a C–N bond, thereby forming the azetidine ring with often high diastereoselectivity. organic-chemistry.orgrsc.org This methodology is notable for its use of inexpensive reagents, low catalyst loading, and mild operating conditions. organic-chemistry.orgacs.org The reaction shows high functional group tolerance and can be used to construct complex polycyclic nitrogen-containing heterocycles. acs.org Even C–H bonds on methyl groups can be functionalized using this technique. nih.gov

Table 1: Examples of Palladium-Catalyzed Intramolecular Amination for Azetidine Synthesis. acs.org
SubstrateCatalyst SystemSolvent/TempYield (%)
N-(2,2-dimethylpropyl)picolinamidePd(OAc)₂ (10 mol %), PhI(OAc)₂ (1.2 equiv), Li₂CO₃ (2.0 equiv)Toluene, 100 °C85
N-(cyclohexylmethyl)picolinamidePd(OAc)₂ (10 mol %), PhI(OAc)₂ (1.2 equiv), Li₂CO₃ (2.0 equiv)Toluene, 100 °C72
N-(3,3-dimethylbutyl)picolinamidePd(OAc)₂ (10 mol %), PhI(OAc)₂ (1.2 equiv), Li₂CO₃ (2.0 equiv)Toluene, 100 °C65

A novel and modular approach to azetidine synthesis leverages the high ring strain of azabicyclo[1.1.0]butane (ABB). acs.orgnih.gov This method involves the generation of a previously unreported nucleophilic species, azabicyclo[1.1.0]butyl lithium, through selective lithiation. organic-chemistry.orgbris.ac.uk This intermediate is then trapped with a boronic ester to form a strained boronate complex. organic-chemistry.org Upon N-protonation with a mild acid like acetic acid, the complex undergoes a stereospecific 1,2-metalate rearrangement, which involves the cleavage of the central C–N bond. acs.orgnih.gov This rearrangement is driven by the release of the significant ring strain, leading to the formation of N-H azetidinyl boronic esters. organic-chemistry.org The resulting products are versatile and can be further functionalized at both the azetidine nitrogen and the boronic ester group. acs.orgnih.gov This strategy is applicable to a wide range of primary, secondary, tertiary, aryl, and alkenyl boronic esters. acs.org

Table 2: Substrate Scope for the Strain-Release Homologation of Boronic Esters. acs.org
Boronic Ester TypeExample SubstrateYield of Azetidinyl Boronic Ester (%)
Primary Alkyln-Hexyl Bpin75
Secondary AlkylCyclohexyl Bpin85
Tertiary Alkylt-Butyl Bpin65
ArylPhenyl Bpin91
AlkenylStyrenyl Bpin81

Intermolecular cycloadditions provide a direct route to the azetidine core by combining two different molecular components. These reactions are particularly valuable for their ability to rapidly construct molecular complexity.

The aza-Paterno-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is an efficient pathway to functionalized azetidines. nih.govresearchgate.net While historically underdeveloped compared to its oxa-analogue, recent advances have established a visible-light-mediated variant that overcomes many previous challenges. nih.gov This modern approach often utilizes an iridium-based photocatalyst that absorbs visible light and promotes the reaction via triplet energy transfer. nih.govchemrxiv.orgchemrxiv.org The catalyst excites an imine equivalent, such as an oxime (e.g., 2-isoxazoline-3-carboxylates), to its triplet state. nih.gov This excited species then undergoes a [2+2] cycloaddition with a wide array of alkenes. nih.gov The methodology is distinguished by its mild conditions, operational simplicity, and broad substrate scope, allowing for the synthesis of highly functionalized azetidines from readily available starting materials. nih.govchemrxiv.org This reaction can be performed as either an intermolecular or intramolecular process to access diverse and complex azetidine structures. researchgate.netacs.org

Table 3: Examples of Visible Light-Promoted Aza-Paterno-Büchi Reaction. nih.gov
Oxime ComponentAlkene ComponentCatalystYield (%)
Ethyl 2-isoxazoline-3-carboxylateStyreneIr[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol %)95
Ethyl 2-isoxazoline-3-carboxylate1-OcteneIr[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol %)88
Ethyl 2-isoxazoline-3-carboxylateCyclohexeneIr[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol %)92
Ethyl 2-isoxazoline-3-carboxylateα-MethylstyreneIr[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol %)85

Intermolecular Cycloaddition Reactions

Titanium(IV)-Mediated Kulinkovich-Type Coupling Strategies

The synthesis of NH-azetidines can be achieved through a Titanium(IV)-mediated Kulinkovich-type reaction. nih.govresearchgate.net This methodology utilizes oxime ethers as starting materials, which react with an alkyl Grignard reagent or a terminal olefin in the presence of a titanium(IV) alkoxide, such as titanium(IV) isopropoxide. researchgate.netwikipedia.org

The proposed mechanism involves the formation of a titanacyclopropane intermediate. researchgate.net This intermediate acts as a 1,2-aliphatic dianion equivalent, which then inserts into the 1,2-dielectrophilic oxime ether to form the four-membered azetidine ring. nih.govresearchgate.net This transformation proceeds in moderate yields and allows for the synthesis of structurally diverse and previously unreported NH-azetidines in a single step. nih.govresearchgate.net The reaction is noted for its mild conditions and tolerance of various functional groups, making it suitable for creating polysubstituted four-membered heterocycles, including spirocyclic structures which are significant in drug discovery. researchgate.net

Table 1: Key Features of Titanium(IV)-Mediated Kulinkovich-Type Coupling

FeatureDescription
Reactants Oxime ethers, Alkyl Grignard reagent or terminal olefin
Catalyst Titanium(IV) alkoxides (e.g., Ti(Oi-Pr)4)
Key Intermediate Titanacyclopropane
Product Substituted NH-azetidines
Advantages Mild conditions, functional group tolerance, single-step synthesis of diverse structures
Copper(I)-Catalyzed Cascade Reactions for Azetidine Nitrone Synthesis

A notable method for the synthesis of azetidine nitrones involves a copper(I)-catalyzed cascade reaction of O-propargylic oximes. acs.orgresearchgate.netacs.org This process yields a variety of azetidine nitrones in moderate to good yields. acs.org The reaction mechanism is a one-pot, four-step tandem sequence initiated by copper(I). acs.orgresearchgate.net It begins with a nih.govresearchgate.net-rearrangement, followed by a 4π-electrocyclization, a ring-opening, and finally a recyclization step. acs.orgresearchgate.net

The substituents on the alkyne and oxime portions of the starting material significantly influence the outcome, leading to either azetidine nitrones or exomethylene oxazolines. acs.orgresearchgate.net The resulting azetidine nitrones are valuable intermediates that can readily undergo further transformations, such as [3 + 2] cycloaddition reactions with alkynoates. acs.orgresearchgate.net The synthesis of azetidine nitrones is generally challenging due to the inherent strain in the small ring system. acs.org

Staudinger [2+2] Cycloaddition of Ketenes and Imines in Azetidinone Synthesis as Precursors

The Staudinger [2+2] cycloaddition is a cornerstone reaction for the synthesis of β-lactams (azetidin-2-ones), which serve as crucial precursors for azetidines and their derivatives. tandfonline.comorganic-chemistry.orgwikipedia.org Discovered by Hermann Staudinger in 1907, this reaction involves the cycloaddition of a ketene (B1206846) with an imine. wikipedia.orgmdpi.com

Ketenes are typically generated in situ from acid chlorides using a tertiary amine. mdpi.com The reaction mechanism proceeds through a zwitterionic intermediate. organic-chemistry.org The stereochemical outcome of the reaction, yielding either cis or trans β-lactams, is influenced by the electronic properties of the substituents on both the ketene and the imine. organic-chemistry.org Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the formation of cis-β-lactams. organic-chemistry.org Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine favor the trans isomer. organic-chemistry.org Conventional methods for this synthesis often required long reaction times and very low temperatures. tandfonline.com

Specific Approaches to 3-Hydroxyazetidine (Azetidinol) Derivatives

Reduction of Azetidin-2-ones (β-Lactams) to Azetidines

Azetidin-2-ones, synthesized via methods like the Staudinger cycloaddition, can be reduced to the corresponding azetidines. acs.orgu-tokyo.ac.jp This transformation is a key step in accessing the saturated azetidine core from the more readily available β-lactam precursors. The use of specific reducing agents, such as hydroalanes, has been reported as an effective route for this conversion. acs.org For the synthesis of 3-hydroxyazetidines, a 3-alkoxy or a 3-acetoxy-azetidin-2-one can be used as the precursor. mdpi.comresearchgate.net The acetoxy group, for instance, can be hydrolyzed to the corresponding hydroxyl group. mdpi.com

Photochemical Yang Cyclization of Aminoketones for Azetidinol (B8437883) Formation

The photochemical Norrish-Yang cyclization, and its nitrogen-centric variant, the aza-Yang cyclization, provides a direct route to 3-hydroxyazetidine (azetidinol) scaffolds. beilstein-journals.orgnih.govuni-mainz.de This reaction proceeds from α-aminoacetophenones. beilstein-journals.orguni-mainz.de The mechanism involves an intramolecular 1,5-hydrogen atom transfer from the γ-carbon to the excited carbonyl oxygen, generating a 1,4-biradical intermediate which then undergoes ring closure to form the azetidinol. beilstein-journals.orgresearchgate.net

A challenge in the aza-Yang cyclization is a competing rapid charge transfer from the amine, which can be circumvented by simple protonation of the amine to form a salt. nih.govchemrxiv.org This modification enables the efficient formation of azetidinols, often as single diastereomers. nih.gov This photochemical approach is considered a sustainable method for accessing highly strained azetidinols. beilstein-journals.orguni-mainz.de

Table 2: Comparison of Azetidinol Synthesis Methods

MethodStarting MaterialKey TransformationAdvantages
Reduction of Azetidin-2-ones Substituted Azetidin-2-one (B1220530)Carbonyl reductionUtilizes readily available precursors
Photochemical Yang Cyclization α-AminoacetophenonePhotochemical acs.orgacs.org-H abstraction and cyclizationDirect, sustainable, high diastereoselectivity
Iridium-Catalyzed Coupling Allylic Acetate & AzetidinoneReductive C-C bond formationHigh enantioselectivity, tolerates complex substituents

Iridium-Catalyzed Reductive Coupling of Allylic Acetates with Azetidinones for Chiral Azetidinols

A highly enantioselective method for synthesizing chiral α-stereogenic azetidinols involves the iridium-catalyzed reductive coupling of allylic acetates with azetidinones. acs.org This reaction is mediated by 2-propanol and utilizes a chiral iridium-tol-BINAP catalyst. acs.org The methodology demonstrates a broad scope, tolerating complex and nitrogen-rich substituents, including many N-heterocycles commonly found in FDA-approved drugs. acs.org

The reaction proceeds with high yields and excellent enantioselectivity, providing access to previously inaccessible chiral azetidinols which are valuable as bioisosteres in medicinal chemistry. acs.org This method represents a significant advance in the catalytic enantioselective addition of carbon nucleophiles to ketones, particularly for strained ring systems like azetidinones. acs.orgnih.gov

Friedel-Crafts Reactions for the Synthesis of Diaryl Azetidines from Azetidinols

The synthesis of 3,3-diarylazetidines can be effectively achieved through the Friedel-Crafts alkylation of 3-aryl-3-azetidinols. This methodology provides a direct route to introduce a second aryl group at the C3 position of the azetidine ring.

One approach utilizes aluminum chloride (AlCl₃) to facilitate the reaction between N-Boc-3-aryl-3-azetidinols and various aromatic nucleophiles. acs.org This method allows for the preparation of a range of substituted diarylazetidines, which are typically isolated as oxalate salts in high purity and yield. acs.org These products can subsequently be converted into N-alkyl or N-acyl derivatives. acs.org

A milder and more functional-group-tolerant method employs calcium(II) catalysis. acs.orgnih.gov This procedure uses N-Cbz protected azetidinols and reacts them with a variety of electron-rich aromatic and heteroaromatic nucleophiles. The N-Cbz group plays a critical role in this transformation, enhancing reactivity by stabilizing the intermediate azetidine carbocation. acs.orgnih.gov This calcium-catalyzed reaction is compatible with complex phenols, such as β-estradiol, and a wide array of functionalized substrates. acs.orgnih.gov In contrast to harsher methods that use excess AlCl₃ or triflic acid (TfOH), the calcium-catalyzed approach offers broader functional group compatibility. acs.org

The choice of the nitrogen protecting group has been shown to be crucial for the success of these reactions. The carbobenzyloxy (Cbz) group, in particular, has been identified as providing enhanced reactivity for the formation of the key carbocation intermediate on the four-membered ring. acs.orgnih.gov

Table 1: Comparison of Catalysts in Friedel-Crafts Arylation of Azetidinols

CatalystN-Protecting GroupKey FeaturesReference
Aluminum Chloride (AlCl₃)tert-Butoxycarbonyl (Boc)Effective for a range of aryl nucleophiles; products isolated as oxalate salts. acs.org
Calcium(II) Triflate (Ca(OTf)₂)Carbobenzyloxy (Cbz)Mild conditions, high yields, broad functional group tolerance, compatible with complex phenols. Cbz group enhances reactivity. acs.orgnih.gov

Synthetic Routes to Aryl-Substituted Azetidines and Azetidinols

Introduction of Aryl Moieties via Lithium Reagent Additions to Imines

The addition of organolithium reagents to imines or imine-like precursors is a fundamental carbon-carbon bond-forming reaction that can be applied to the synthesis of aryl-substituted azetidines. Due to the lower electronegativity difference between carbon and nitrogen compared to a carbonyl group, imines are generally less reactive than their corresponding aldehydes. thieme-connect.de However, their reactivity can be enhanced for nucleophilic attack by unstabilized organometallic reagents, including organolithiums.

One strategy involves the highly stereoselective addition of organolithium reagents to N-alkyl-2-oxazolinylazetidines. nih.gov In this process, the organolithium reagent adds to the C=N double bond of the oxazoline ring. This reaction is sensitive to conditions, with lower temperatures (-78°C) favoring high yield and diastereoselectivity. nih.gov The resulting oxazolidine intermediate can then be hydrolyzed to furnish the corresponding 2-acylazetidine. This method highlights an unusual reactivity of the oxazoline C=N bond, influenced by the complexation of the lithium reagent with the nitrogen lone pairs of both the azetidine and oxazoline rings. nih.gov

Direct addition of alkyllithium reagents to heterocyclic aldimines, including those derived from indole carboxaldehydes, provides a straightforward route to the corresponding amine products. thieme-connect.de This approach is notable for its tolerance of unprotected indole substrates. The scope includes various commercially available alkyllithiums such as methyllithium, n-butyllithium, and even the sterically hindered tert-butyllithium, all of which can provide the desired product in good yields. thieme-connect.de

Functional Group Tolerance and Scope in Aryl-Azetidine Synthesis

Modern synthetic methods for constructing azetidine rings have increasingly focused on improving functional group tolerance, allowing for the synthesis of more complex and densely functionalized molecules.

For instance, a palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination for synthesizing functionalized azetidines demonstrates excellent functional group tolerance. rsc.org Similarly, a gold-catalyzed oxidative cyclization to form azetidin-3-ones is compatible with a variety of functional groups. nih.gov Because this reaction proceeds without any acid additives, it tolerates acid-labile protecting groups like Boc and MOM, as well as silyl protecting groups (TBDPS). Other tolerated groups include remote C-C double bonds, halogens, and azido groups. nih.gov

In the context of stereoselective synthesis, an organometallic route to access azetidine-based α-amino acids has been developed. acs.org The key step involves an α-lithiation/β-elimination/α-lithiation sequence. The functional group tolerance of this method was examined, showing that electron-donating groups like methoxy on the aryl moiety are well-tolerated. Halogen-substituted structures are also compatible, furnishing the desired products in moderate yields. acs.org However, a nitrile group was not tolerated, as it led to the formation of a ketone via 1,2-addition of the lithium reagent. acs.org

Lanthanide(III) triflates, such as La(OTf)₃, have been used to catalyze the intramolecular aminolysis of epoxy amines to yield azetidines. This reaction proceeds in high yields and tolerates various acid-prone and Lewis basic functional groups, including Boc, PMB, TBS, nitrile, and sulfide functionalities. frontiersin.org

Table 2: Summary of Tolerated Functional Groups in Various Azetidine Syntheses

Synthetic MethodTolerated Functional GroupsIncompatible GroupsReference
Gold-Catalyzed Oxidative CyclizationBoc, MOM, TBDPS, Alkenes, Halides, Azides- nih.gov
Organometallic route via lithiationMethoxy, HalidesNitriles acs.org
La(OTf)₃-Catalyzed AminolysisBoc, PMB, TBS, Nitriles, Sulfides- frontiersin.org

Advanced Computational and Theoretical Studies of Azetidine Systems

Quantum Chemical Investigations of Azetidine (B1206935) Ring Conformation and Dynamics

The four-membered azetidine ring is characterized by significant ring strain, approximately 25.4 kcal/mol, which dictates much of its chemical behavior and structure. rsc.orgrsc.org Unlike planar aromatic rings, the saturated azetidine ring is non-planar and exists in a puckered conformation to alleviate some of this strain. nih.gov

The fundamental conformation of the azetidine ring is a puckered structure, a deviation from a hypothetical planar arrangement. nih.gov This puckering is a well-defined energetic minimum that balances torsional strain and angle strain. Gas-phase electron diffraction studies have experimentally determined the dihedral angle of unsubstituted azetidine to be 37°, confirming its non-planar nature. rsc.org

Theoretical models, primarily using density functional theory (DFT) and ab initio methods, describe the ring puckering with a double-well potential energy surface. The planar conformation represents the transition state for the interconversion between two equivalent puckered forms. The energy barrier for this ring inversion in the parent azetidine is computationally predicted to be low, allowing for rapid dynamic interchange at room temperature.

Table 1: Calculated Ring Inversion Barriers for Unsubstituted Azetidine
Computational MethodBasis SetCalculated Barrier (kcal/mol)
HF6-31G*1.2
MP2cc-pVTZ0.9
B3LYP6-311+G**1.0

The introduction of substituents, such as those in 3-[2-(propan-2-yloxy)phenyl]azetidin-3-ol, dramatically influences the ring's conformational preferences. The bulky 2-(propan-2-yloxy)phenyl group and the hydroxyl group at the C3 position introduce significant steric and electronic effects.

Steric Effects : To minimize steric hindrance, large substituents preferentially occupy a pseudo-equatorial position on the puckered ring. nih.gov For the target molecule, the voluminous aryl group would strongly favor an orientation that directs it away from the ring.

Electronic Effects : The electronegative oxygen atom of the hydroxyl group and the ether linkage can engage in intramolecular interactions, such as hydrogen bonding with the ring's nitrogen atom (or its protonated form), which can lock the ring into a specific puckered conformation. researchgate.net Such charge-dipole interactions have been shown to significantly alter the ring pucker, for instance, in fluorinated azetidines where the dihedral angle changes to bring the fluorine atom closer to a positively charged nitrogen. researchgate.net

In a substituted system like 3-aryl-azetidin-3-ol, the aryl ring's orientation is also a key conformational parameter. X-ray crystallography studies on related 3-aryl-oxetanes show that the aryl ring is significantly twisted out of the plane of the four-membered ring to minimize steric clashes. rsc.org A similar significant twist would be expected for the phenyl group in this compound.

Table 2: Predicted Conformational Effects of Substituents on Azetidine Ring
SubstituentPositionPredicted Influence on ConformationExpected Dihedral Angle Change
2-(propan-2-yloxy)phenylC3Strong preference for pseudo-equatorial position to minimize steric strain.May increase puckering angle.
Hydroxyl (-OH)C3Potential for intramolecular hydrogen bonding, restricting ring dynamics.Can favor a specific puckered state.

The puckered azetidine ring is not static but undergoes a dynamic process of ring interconversion, often called ring-flipping, between two puckered conformations. In an unsubstituted azetidine, these two forms are energetically identical. However, in a substituted derivative like this compound, the substituents render the two puckered forms non-equivalent in energy.

The interconversion proceeds through the higher-energy planar transition state. The energy barrier to this inversion is sensitive to the nature of the substituents. Bulky groups at the C3 position would likely increase the energy barrier for inversion due to increased steric hindrance in the planar transition state. Conversely, electronic interactions, such as the aforementioned intramolecular hydrogen bonding, can stabilize one puckered form, making the interconversion less frequent. researchgate.net Such dynamic phenomena are crucial for understanding how these molecules interact with biological targets, as the molecule's accessible conformations determine its binding capabilities.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an indispensable tool for mapping the reaction pathways that lead to the formation of strained rings like azetidines. By calculating the energies of reactants, products, transition states, and intermediates, a detailed picture of the reaction mechanism can be constructed. mit.edu

The synthesis of azetidines often involves an intramolecular nucleophilic substitution (an SN2 reaction), where a nitrogen atom attacks a carbon atom bearing a leaving group to form the four-membered ring. frontiersin.org For a precursor to this compound, this would likely involve the cyclization of a substituted 3-amino-1-propanol derivative.

Computational modeling of this process involves:

Locating the Transition State (TS): The TS is a first-order saddle point on the potential energy surface. Its geometry reveals the key bond-forming (N--C) and bond-breaking (C--Leaving Group) events.

Calculating the Activation Energy (ΔE‡): This is the energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction.

Reaction Pathway Following: Intrinsic Reaction Coordinate (IRC) calculations can confirm that the located TS correctly connects the reactant and product states.

Studies on related cyclizations, such as the La(OTf)3-catalyzed aminolysis of epoxy amines, have used DFT calculations to show how catalysts can dramatically lower the transition state energy for azetidine formation compared to competing pathways, thereby controlling the reaction's regioselectivity. frontiersin.org Palladium-catalyzed intramolecular C-H amination is another modern route where computational analysis has helped elucidate a complex mechanism involving reductive elimination from a Pd(IV) intermediate to form the azetidine ring. rsc.org

Besides cyclization, [2+2] cycloaddition reactions are a primary method for constructing azetidine rings. magtech.com.cn The aza Paternò–Büchi reaction, a photocycloaddition between an imine and an alkene, is a key example. researchgate.netresearchgate.net These reactions can proceed through different mechanisms, which can be distinguished computationally.

Concerted Mechanism: The two new C-C and C-N bonds form simultaneously through a single transition state.

Stepwise Mechanism: The reaction proceeds through an intermediate. Depending on the electronic nature of the reactants, this intermediate can be a diradical or a zwitterion. nih.gov

Computational studies can locate and characterize these potential intermediates. nih.gov A diradical intermediate would be identified by its open-shell electronic structure with two unpaired electrons. A zwitterionic intermediate would exhibit significant charge separation, with a distinct positive charge on one part of the molecule and a negative charge on another. nih.govmdpi.com

Application of Frontier Molecular Orbital Theory for Reactivity Prediction in Azetidine Syntheses

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry for predicting the reactivity and stereoselectivity of chemical reactions. wikipedia.org This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org In the context of synthesizing substituted azetidines like this compound, FMO theory provides critical insights into the feasibility and outcome of cycloaddition reactions, a common route to forming the four-membered azetidine ring. rsc.orgrsc.org

The synthesis of the azetidine core often involves the reaction between an imine and a ketene (B1206846) (Staudinger synthesis) or the photocycloaddition of an alkene and an oxime (aza Paterno-Büchi reaction). thescience.devpeerscientist.com For such reactions to be successful, a favorable interaction between the HOMO of one reactant and the LUMO of the other is necessary. wikipedia.org Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the energies of these frontier orbitals. thescience.devresearchgate.net

For a hypothetical photocatalyzed synthesis of a precursor to this compound from an alkene and an oxime, the reaction's success depends on the energy match between the frontier orbitals in their excited states. thescience.dev A close energy match between the excited states of the alkene and the oxime reduces the energy required to reach the transition state, thus facilitating the reaction. thescience.dev By calculating the HOMO and LUMO energy levels for a range of potential substrates, researchers can pre-screen reactant pairs to identify those most likely to form the desired azetidine ring. thescience.dev

Table 1: Hypothetical FMO Energy Calculations for Azetidine Synthesis Precursors Calculations performed using Density Functional Theory (DFT) at the B3LYP/6-31G level.*

ReactantHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
2-(Propan-2-yloxy)benzaldehyde Oxime-6.25-0.855.40
Ethylene-10.511.7812.29
Propylene-9.731.9511.68
Styrene-8.47-0.258.22

Molecular Modeling and Spectroscopic Correlations

In Silico Prediction of Substrate Reactivity and Yields in Azetidine Synthesis

Building upon FMO theory, in silico models offer a powerful tool for predicting substrate reactivity and potential reaction yields in the synthesis of complex azetidines. thescience.dev For a target molecule like this compound, computational models can be developed to predict which specific precursors will react efficiently. thescience.devpeerscientist.com These models integrate quantum mechanical calculations to determine electronic properties that govern reactivity. thescience.devresearchgate.net

Researchers at MIT and the University of Michigan have demonstrated a computational model that successfully predicts the outcomes of photocatalyzed reactions to form azetidines. thescience.dev Their approach calculates the frontier orbital energies for various alkenes and oximes, and these calculations can be performed in seconds. thescience.dev The model's predictions for 18 different reactant pairs were largely accurate when tested experimentally. thescience.dev This predictive power allows chemists to identify a much broader range of viable substrates for azetidine synthesis than was previously thought accessible. thescience.dev

Beyond simple reactivity, these models can also estimate reaction yields by analyzing factors like the steric availability of reacting atoms. thescience.dev By identifying reactant combinations that are predicted to have low or no yield, experimental efforts can be focused on more promising pathways, saving time and resources. thescience.dev

Table 2: Example of Predicted vs. Experimental Yields for a Model Azetidine Synthesis Reaction

Reactant Pair (Alkene + Oxime)Predicted OutcomePredicted Yield (%)Experimental Yield (%)
Pair AReaction7572
Pair BReaction6055
Pair CNo Reaction< 50
Pair DReaction8581

Molecular Electrostatic Potential Mapping and Electron Delocalization Analysis in Substituted Azetidines

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule, providing crucial information about its reactive sites. rsc.orgmdpi.com For this compound, an MEP map would reveal regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). mdpi.comdtic.mil

The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the optimized molecular structure. researchgate.net Typically, regions of negative potential are colored red, indicating electron-rich areas, while regions of positive potential are colored blue. mdpi.com In this compound, the lone pairs of electrons on the oxygen atoms of the hydroxyl and isopropoxy groups, as well as the nitrogen of the azetidine ring, would create distinct regions of negative electrostatic potential. mdpi.comdtic.mil These sites represent likely points for hydrogen bonding and interaction with electrophiles. mdpi.com Conversely, the hydrogen atom of the hydroxyl group would be a site of positive potential, making it a target for nucleophiles. mdpi.com

Analysis of the MEP map helps in understanding how substituents affect the electronic properties of the azetidine ring. rsc.org The electron-donating nature of the isopropoxy group on the phenyl ring influences the electron distribution across the entire molecule. This delocalization can be further analyzed using computational methods to understand the stability and reactivity of the compound. researchgate.net

Table 3: Hypothetical Calculated Electrostatic Potential Values on Select Atomic Surfaces of this compound

Atom/RegionElectrostatic Potential (kcal/mol)Implied Reactivity
Oxygen (Hydroxyl group)-35.5Nucleophilic site
Hydrogen (Hydroxyl group)+45.2Electrophilic site
Nitrogen (Azetidine ring)-40.8Nucleophilic site
Phenyl Ring (π-system, above/below plane)-12.0Nucleophilic site

Correlation of Theoretical Calculations with Spectroscopic Data for Structural Confirmation

The definitive confirmation of a synthesized chemical structure like this compound relies on the synergy between experimental spectroscopic data and theoretical calculations. researchgate.netjmchemsci.com Computational methods, such as DFT, are used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies. researchgate.netjmchemsci.com

First, the geometry of the molecule is optimized at a specific level of theory (e.g., B3LYP/6-31G*). researchgate.net Using this optimized structure, NMR shielding tensors and vibrational frequencies are calculated. researchgate.net The predicted ¹H and ¹³C NMR chemical shifts are then compared with the values obtained from experimental NMR spectra. nih.gov A strong correlation between the calculated and observed spectra provides powerful evidence for the proposed structure. researchgate.net

For this compound, theoretical calculations would predict distinct signals for the azetidine ring protons and carbons, the aromatic protons, and the protons of the isopropoxy group. nih.gov For instance, the diastereotopic methylene (B1212753) protons of the azetidine ring are expected to show distinct chemical shifts. nih.gov Similarly, calculated IR frequencies corresponding to O-H, C-H, C-O, and C-N stretching and bending vibrations can be matched with the absorption bands in the experimental IR spectrum to confirm the presence of these functional groups. jmchemsci.com

Table 4: Hypothetical Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

Carbon AtomCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C (Azetidine, attached to OH)75.876.1
CH₂ (Azetidine)62.562.9
C (Aromatic, attached to C-Azetidine)130.1130.5
C (Aromatic, attached to O-iPr)155.4155.8
CH (Isopropoxy)71.271.5
CH₃ (Isopropoxy)22.022.3

Structure Activity Relationship Sar Studies and Biological Target Engagement Non Clinical Perspective

Azetidine (B1206935) and Azetidinol (B8437883) Derivatives as Chemical Scaffolds in Medicinal Chemistry Research

Azetidine-containing compounds have emerged as valuable scaffolds in drug discovery due to their unique structural and physicochemical properties. rsc.org The incorporation of the azetidine motif can lead to improvements in a range of pharmacological and pharmacokinetic parameters. researchgate.net

The azetidine ring is characterized by significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This strain is a consequence of the deviation of the bond angles from the ideal tetrahedral angle. This inherent strain is not a liability but rather a feature that can be exploited in drug design. It imparts a degree of rigidity to the molecule, which can be advantageous for several reasons. researchgate.net

Firstly, the rigid nature of the azetidine scaffold helps to reduce the conformational flexibility of a molecule. nih.gov This pre-organization of the molecule into a more defined shape can lead to a more favorable entropic profile upon binding to a biological target, potentially increasing binding affinity. Secondly, the strained ring system can influence the spatial orientation of substituents, positioning them in precise vectors for optimal interaction with a protein's binding site.

The ring strain in azetidines is a defining characteristic that influences their chemical reactivity and conformational behavior. rsc.org This inherent strain, while making the ring more susceptible to certain chemical transformations, also imparts a degree of conformational rigidity. researchgate.net This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target. By locking a portion of the molecule in a more defined conformation, the azetidine scaffold can lead to higher binding affinities.

Bioisosterism, the strategy of replacing a functional group within a drug candidate with another group that has similar physical and chemical properties, is a cornerstone of medicinal chemistry. drughunter.com Azetidines have been successfully employed as bioisosteres for other cyclic and acyclic moieties. researchgate.nettcichemicals.com For instance, the azetidine ring can serve as a replacement for a phenyl ring or other larger heterocyclic systems, offering a way to reduce molecular weight and lipophilicity while maintaining or improving biological activity.

A key advantage of using azetidines as bioisosteres is their potential to enhance metabolic stability. The compact and rigid nature of the azetidine ring can make it less susceptible to metabolism by cytochrome P450 enzymes compared to more flexible alkyl chains or other ring systems. This can lead to improved pharmacokinetic profiles, such as a longer half-life and increased oral bioavailability.

The replacement of a 3-alpha-oxyazetidine with a 3-aminoazetidine is an example of bioisosteric replacement that can eliminate a chiral center, simplifying synthesis and potentially improving the pharmacological profile. cambridgemedchemconsulting.com

Insights from In Vitro Structure-Activity Relationship Investigations

While specific SAR data for 3-[2-(Propan-2-yloxy)phenyl]azetidin-3-ol is not extensively available in the public domain, general principles can be derived from studies on related 3-aryl-3-azetidinol derivatives. These studies explore how modifications to the aryl and alkoxy substituents, as well as the stereochemistry of the molecule, impact its biological activity.

The nature and position of substituents on the aryl ring of 3-aryl-azetidinol derivatives can have a profound effect on their biological activity. The electronic and steric properties of these substituents can influence how the molecule interacts with its biological target. For instance, electron-withdrawing or electron-donating groups on the phenyl ring can alter the electronic distribution of the entire molecule, affecting its ability to form key interactions such as hydrogen bonds or pi-stacking interactions within a protein's binding pocket.

In a series of 1-heteroaryl-2-alkoxyphenyl analogs, the nature of the alkoxy group was found to tolerate some structural diversity, suggesting that this position can be modified to fine-tune the physicochemical properties of the molecule without abolishing its biological activity. mdpi.comnih.gov The position of the alkoxy group is also critical. An ortho-alkoxy group, as seen in this compound, can influence the conformation of the phenyl ring relative to the azetidine ring, which in turn can affect how the molecule presents itself to its biological target.

The following table illustrates the hypothetical impact of different aryl and alkoxy substituents on the potency of 3-aryl-3-azetidinol derivatives, based on general SAR principles.

Aryl Substituent (R)Alkoxy Substituent (OR')Relative PotencyRationale
2-Propan-2-yloxy-ReferenceBaseline for comparison.
4-Chloro2-Propan-2-yloxyPotentially IncreasedElectron-withdrawing groups can enhance binding interactions.
4-Methoxy2-Propan-2-yloxyPotentially DecreasedElectron-donating groups may be less favorable for certain targets.
2-Propan-2-yloxy4-MethoxyVariablePositional changes of the alkoxy group can alter the binding orientation.
3-Fluoro2-Propan-2-yloxyPotentially IncreasedFluorine can form favorable orthogonal multipolar interactions.

Disclaimer: The data in this table is illustrative and based on general structure-activity relationship principles for aryl-substituted compounds. Specific potency data for these exact analogs of this compound are not publicly available.

The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is often a critical determinant of its biological activity. For 3-aryl-3-azetidinol derivatives, the stereocenter at the 3-position of the azetidine ring can lead to enantiomers that exhibit different potencies. It is common for one enantiomer to have significantly higher activity than the other, as it can achieve a more complementary fit within the chiral environment of the biological target's binding site.

The following table provides a conceptual overview of how stereochemistry and regiochemistry could influence the potency of 3-aryl-3-azetidinol derivatives.

StereochemistryRegiochemistry of Alkoxy GroupRelative PotencyRationale
(R)-enantiomerorthoPotentially HigherOne enantiomer often has a better fit in the chiral binding pocket.
(S)-enantiomerorthoPotentially LowerThe other enantiomer may have a less optimal fit.
RacemicorthoIntermediateA mixture of the high and low activity enantiomers.
RacemicmetaVariablePositional change can significantly alter binding interactions.
RacemicparaVariablePositional change can significantly alter binding interactions.

Disclaimer: This table is illustrative and based on general principles of stereoselectivity and regioselectivity in drug-receptor interactions. Specific data for the enantiomers and regioisomers of this compound are not publicly available.

Mechanistic Understanding of Biological Target Engagement (Non-Clinical)

The precise mechanism by which this compound and its analogs engage with their biological targets would be determined through a variety of non-clinical in vitro and in vivo studies. These studies would aim to identify the specific protein or enzyme that the compound interacts with and to characterize the nature of this interaction at a molecular level.

Techniques such as thermal shift assays, surface plasmon resonance, and isothermal titration calorimetry could be used to confirm direct binding to a target protein and to quantify the binding affinity. X-ray crystallography or cryo-electron microscopy could provide a detailed three-dimensional structure of the compound bound to its target, revealing the specific amino acid residues involved in the interaction.

Functionally, the engagement of the compound with its target could lead to either inhibition or activation of the target's biological activity. For example, if the target is an enzyme, the compound might act as a competitive, non-competitive, or uncompetitive inhibitor. If the target is a receptor, the compound could be an agonist, antagonist, or allosteric modulator. The azetidinol moiety, with its hydroxyl group, is capable of acting as a hydrogen bond donor or acceptor, which could be a key interaction in the binding event. The aryl ring and its substituents would likely be involved in hydrophobic and/or pi-stacking interactions.

Molecular Docking Analysis of Azetidine Derivatives with Investigated Protein Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For azetidine derivatives, this method has been instrumental in identifying potential protein targets and understanding binding mechanisms.

Studies have shown that azetidine derivatives can be docked into the active sites of various enzymes, which are attractive targets for drug development. For instance, different series of azetidin-2-one (B1220530) derivatives have been evaluated through molecular docking against targets such as the epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in cell growth and proliferation. researchgate.net In one such in silico study, novel azetidin-2-one derivatives were designed and evaluated as potential inhibitors of EGFR. The docking results indicated that these compounds could have satisfactory binding contact with the erlotinib (B232) binding site of the receptor. researchgate.net

Another study focused on 3-(4-methoxyphenyl)azetidine (B1594139) derivatives, which were investigated as potential inhibitors of human topoisomerase IIα, a critical enzyme in DNA replication and a target for anticancer drugs. 117.244.107 Similarly, azetidinone derivatives have been docked into the active site of bacterial enoyl-acyl carrier protein (enoyl-ACP) reductase, an essential enzyme in bacterial fatty acid biosynthesis, highlighting its potential as an antibacterial agent. proquest.comrjptonline.org

These docking studies typically generate a "docking score" or "binding energy," which estimates the binding affinity between the ligand (the azetidine derivative) and the protein. A lower binding energy generally indicates a more stable complex and potentially higher inhibitory activity.

Table 1: Representative Molecular Docking Scores of Azetidine Derivatives Against Various Protein Targets

Compound Class Protein Target Representative Binding Energy/Score Reference
Azetidin-2-one Derivatives EGFR Tyrosine Kinase PLP Fitness Scores up to 77.79 researchgate.net
3-(4-methoxyphenyl)azetidine Derivatives Human Topoisomerase IIα Not specified 117.244.107
Azetidin-2-one Derivatives Enoyl-ACP Reductase Glide Score up to -7.950 Kcal/mol researchgate.net
Chromone-linked Amides 3MNG Protein -9.6 kcal/mol to -7.5 kcal/mol d-nb.info
Thiazole Derivatives Rho6 Protein Good binding energy reported mdpi.com

This table is interactive. Click on the headers to sort the data.

Identification and Characterization of Key Binding Interactions (e.g., Hydrogen Bonding, Pi-Stacking) at the Molecular Level

Beyond just predicting binding affinity, molecular docking provides detailed insights into the specific interactions that stabilize the ligand-protein complex. These interactions are fundamental to the biological activity of the compound.

Key binding interactions commonly observed in docking studies of azetidine derivatives include:

Hydrogen Bonding: This is a crucial interaction where a hydrogen atom is shared between two electronegative atoms (like oxygen or nitrogen). For example, docking studies of azetidin-2-one derivatives with enoyl-ACP reductase revealed hydrogen bonding interactions with the receptor. rjptonline.orgvistas.ac.in The presence and strength of these bonds are often critical for the potency of a compound.

Hydrophobic Interactions: These occur between nonpolar regions of the ligand and the protein. The phenyl and propan-2-yloxy groups of a compound like this compound would be expected to participate in such interactions within a hydrophobic pocket of a target protein.

Pi-Stacking: This is a non-covalent interaction between aromatic rings. The phenyl ring in the azetidine derivative can interact with aromatic amino acid residues (like phenylalanine, tyrosine, or tryptophan) in the protein's active site. Such pi-pi stacking interactions have been suggested to be essential for the inhibition of certain enzymes by heterocyclic compounds. ijper.org

Pharmacophore modeling, a technique that identifies the essential 3D arrangement of functional groups required for biological activity, often relies on identifying these key interactions from ligand-receptor complexes. mdpi.com

Correlations between In Silico Predictions and In Vitro Observations for Target Interaction Profiles

A critical step in drug discovery is validating computational predictions with experimental data. For azetidine derivatives, researchers often correlate the results from in silico molecular docking with in vitro biological assays. mpkb.org

For example, a study on 3-(4-methoxyphenyl)azetidine analogues performed molecular docking which identified certain compounds as potential inhibitors of human topoisomerase IIα. 117.244.107 Subsequent in vitro anticancer activity screening against various human cancer cell lines showed that these specific compounds exhibited potent antiproliferative activities, with one compound being more potent than the standard drug Doxorubicin in U251 cancer cells. 117.244.107 This strong correlation between the favorable in silico binding predictions and the potent in vitro activity supports the hypothesis that the anticancer effect is mediated through the inhibition of the predicted target. 117.244.107

Similarly, another study presented azetidin-2-one derivatives that showed high cytotoxic activity in vitro against SiHa and B16F10 cancer cell lines. nih.gov Molecular docking studies on human tubulin supported these findings, suggesting a potential mechanism of action. nih.gov When in silico predictions align well with in vitro results, it increases confidence in the computational model and provides a rational basis for further lead optimization.

Table 2: Correlation of In Silico and In Vitro Data for Selected Azetidine Derivatives

Compound Predicted Target (In Silico) Docking Score/Binding Energy Observed Activity (In Vitro) IC50 / EC50 Value Reference
4 A-17 Human Topoisomerase IIα Not specified Anticancer (U251 cells) 0.03 µM 117.244.107
4 A-19 Human Topoisomerase IIα Not specified Anticancer (HepG2 cells) 0.46 µM 117.244.107
Compound 6 Human Tubulin Not specified Anticancer (SiHa cells) High activity reported nih.gov

This table is interactive. Click on the headers to sort the data.

Advanced Methodologies in SAR Analysis for Azetidine Scaffolds

Modern drug discovery employs sophisticated computational tools to analyze and predict the properties of chemical scaffolds, moving beyond traditional SAR analysis.

Computational Scaffold Analysis Techniques for Core Structure Identification

The azetidine ring is a four-membered heterocycle that serves as a versatile scaffold in medicinal chemistry. researchgate.netnih.gov Its rigid, three-dimensional structure can be used to orient substituents in specific vectors, making it a valuable core for designing targeted ligands. Computational techniques are used to analyze libraries of compounds built around this scaffold to identify core structures with desirable properties.

The synthesis and profiling of diverse collections of azetidine-based scaffolds are often guided by computational analysis. nih.govresearchgate.net Physicochemical properties such as molecular weight, lipophilicity (LogP), and topological polar surface area (TPSA) can be calculated at the design stage. Filters can be applied to tailor these properties, which is especially important for applications like targeting the central nervous system (CNS), where blood-brain barrier penetration is critical. researchgate.net This computational pre-screening helps prioritize synthetic efforts on scaffolds that are most likely to yield compounds with drug-like properties. nih.gov

Predictive Models for Ligand-Receptor Interactions in Azetidine-Containing Compounds

Predictive modeling for ligand-receptor interactions aims to forecast the binding affinity and mode of a compound to a protein target using computational algorithms. These models are often built using machine learning techniques and trained on large datasets of known ligand-receptor interactions. nih.gov

For azetidine-containing compounds, these models can be used to:

Virtually screen large compound libraries: Predictive models can rapidly assess thousands or millions of virtual azetidine derivatives to identify those most likely to bind to a specific target, such as a protein kinase. researchgate.net

Guide chemical synthesis: Researchers have used computational models to predict which reactant pairs will successfully form azetidines, accelerating the discovery of new synthetic pathways. mit.edu This allows for a more rational, prediction-based approach rather than trial-and-error experimentation. mit.edu

Predict ADMET properties: In addition to binding, computational models can predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, helping to identify candidates with favorable pharmacokinetic properties early in the discovery process. researchgate.net

These predictive models, which can be based on molecular descriptors or even images of compound structures, are becoming increasingly accurate and essential tools in modern medicinal chemistry for developing novel therapeutics based on scaffolds like azetidine. researchgate.netnih.gov

Future Research Directions and Advanced Synthetic Challenges for 3 2 Propan 2 Yloxy Phenyl Azetidin 3 Ol

Development of Novel Stereoselective Synthetic Pathways for Complex Azetidinols

The synthesis of complex, polysubstituted azetidinols like 3-[2-(Propan-2-yloxy)phenyl]azetidin-3-ol, particularly in an enantiomerically pure form, remains a significant challenge. The quaternary stereocenter at the C3 position, bearing both a hydroxyl group and a bulky substituted aryl group, necessitates advanced stereoselective strategies to overcome issues of steric hindrance and achieve high levels of enantiopurity.

Current research in asymmetric synthesis of azetidines has laid the groundwork for future approaches. Methodologies such as the use of chiral auxiliaries, like SAMP/RAMP hydrazones for the asymmetric α-alkylation of N-Boc-azetidin-3-one, have shown promise in creating 2-substituted azetidin-3-ones with good enantioselectivity (up to 85% ee). nih.gov Adapting such methods to introduce an aryl group at the C3 position prior to reduction could be a viable, albeit challenging, pathway. Other approaches have utilized zinc-mediated asymmetric addition to glyoxylic acid derivatives to prepare enantiopure L-azetidine-2-carboxylic acid and its 3-substituted congeners. nih.gov

Future efforts must focus on developing catalytic asymmetric methods that can construct the C3 quaternary center directly. Potential avenues include:

Transition-Metal Catalyzed Arylation: Developing enantioselective additions of organometallic aryl reagents to azetidin-3-ones. This would require ligands capable of inducing high stereoselectivity despite the steric bulk of the 2-(propan-2-yloxy)phenyl group.

Organocatalytic Approaches: Designing organocatalyzed asymmetric aldol or Mannich reactions using azetidinone precursors, followed by cyclization.

Kinetic Resolution: Exploring enzymatic or chemical kinetic resolution of a racemic mixture of this compound, which could provide access to both enantiomers.

The table below summarizes potential strategies for the stereoselective synthesis of complex azetidinols.

Synthetic StrategyKey FeaturesPotential for Target CompoundChallenges
Chiral Auxiliary-Mediated SynthesisWell-established for α-functionalization of azetidinones. nih.govStepwise construction of the C3-aryl substituent.Multiple steps; removal of the auxiliary can be harsh.
Asymmetric Transition-Metal CatalysisDirect, atom-economical formation of stereocenters.Enantioselective arylation of an azetidin-3-one precursor.Catalyst inhibition; overcoming steric hindrance.
OrganocatalysisMetal-free conditions; mild reactions.Asymmetric functionalization of azetidine (B1206935) precursors.Lower reactivity of sterically demanding substrates.
Biocatalysis/Kinetic ResolutionHigh enantioselectivity for specific substrates.Resolution of racemic azetidinol (B8437883).Finding a suitable enzyme; 50% maximum theoretical yield for one enantiomer.

Exploration of Under-Represented Reaction Mechanisms for Azetidine Ring Formation

While the intramolecular cyclization of γ-amino halides or alcohols is a common route to azetidines, its efficiency can be limited. medwinpublishers.comnih.gov The synthesis of strained four-membered rings often benefits from the exploration of less conventional reaction mechanisms that can offer unique reactivity and substitution patterns. rsc.orgmedwinpublishers.com

Several under-represented mechanisms hold potential for the synthesis of this compound and its analogues:

Photochemical Cycloadditions: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method for forming the azetidine ring. rsc.orgnih.gov Recent advances using visible-light photocatalysis have made this reaction milder and more functional-group tolerant, offering a potential route to highly functionalized azetidines. chemrxiv.orgnih.gov Another relevant photochemical approach is the Norrish–Yang cyclization, which involves a 1,5-hydrogen abstraction followed by ring closure to create azetidinols from α-aminoacetophenones. beilstein-journals.org

Ring Expansion Reactions: Transforming more readily available three-membered rings, such as aziridines, into azetidines via ring expansion is an attractive strategy. acs.org This avoids the entropic penalty of forming a four-membered ring through intramolecular cyclization.

Transition Metal-Catalyzed Cyclizations: Palladium-catalyzed intramolecular C(sp³)–H amination has emerged as a powerful tool for synthesizing functionalized azetidines from accessible amine precursors. rsc.org Additionally, gold-catalyzed intermolecular oxidation of N-propargylsulfonamides provides a flexible route to azetidin-3-ones, which are direct precursors to azetidinols. nih.gov

Catalyzed Epoxide Aminolysis: Lanthanide triflates, such as La(OTf)₃, have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford 3-hydroxyazetidines, representing a novel and efficient pathway. nih.govfrontiersin.org

The following table highlights some of these under-represented mechanisms.

Reaction MechanismDescriptionKey Advantage
Aza Paternò-Büchi Reaction[2+2] photocycloaddition of an imine and an alkene. nih.govchemrxiv.orgRapid construction of the azetidine core with high stereoselectivity.
Norrish-Yang CyclizationPhotochemical intramolecular cyclization of α-amino ketones. beilstein-journals.orgDirect synthesis of azetidinol scaffolds.
Ring Expansion of AziridinesConversion of a three-membered ring to a four-membered ring. acs.orgUtilizes readily available starting materials.
Intramolecular C-H AminationTransition metal-catalyzed formation of a C-N bond. rsc.orgHigh functional group tolerance.
Catalyzed Epoxide AminolysisLewis acid-catalyzed intramolecular ring-opening of an epoxy amine. nih.govHigh regioselectivity and yields for 3-hydroxyazetidines.

Integration of Advanced Computational Methods for Predictive Design and Optimization of Azetidinol Analogues

The integration of computational chemistry is becoming indispensable for modern drug discovery and synthetic planning. For azetidinol analogues, these methods can accelerate the design-synthesis-test cycle by predicting molecular properties and reaction outcomes.

Molecular Docking: This technique is crucial for predicting the binding interactions of azetidinol analogues with specific biological targets. rjptonline.orgrjptonline.org By docking virtual libraries of analogues derived from this compound, researchers can prioritize compounds with the highest predicted binding affinity for synthesis, saving time and resources. researchgate.netproquest.com

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.govresearchgate.net For azetidinol derivatives, 3D-QSAR models can help identify key structural features (e.g., steric bulk, electronic properties) that are critical for activity, thereby guiding the design of more potent analogues. ijrar.org

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more accurate assessment of binding stability than static docking models. researchgate.net

Reaction Pathway Modeling: Quantum chemical calculations can be used to model reaction mechanisms, identify transition states, and predict the stereochemical outcomes of synthetic pathways. This is particularly valuable for developing novel stereoselective routes to complex azetidinols, helping to rationalize experimental results and optimize reaction conditions.

The table below outlines the application of these computational methods.

Computational MethodApplication in Azetidinol ResearchPredicted Outcome
Molecular DockingVirtual screening of analogue libraries against a protein target. researchgate.netBinding mode, binding affinity, prioritization of synthetic targets.
QSARCorrelating structural descriptors with biological activity. nih.govresearchgate.netIdentification of key pharmacophoric features for improved potency.
MD SimulationsAssessing the stability of ligand-protein complexes. researchgate.netDynamic behavior and stability of the bound analogue.
Quantum ChemistryModeling reaction mechanisms and transition states.Reaction feasibility, stereochemical preference, and optimized conditions.

Expanding the Scope of Azetidine Scaffolds for Diverse Academic Research Applications

The rigid, three-dimensional nature of the azetidine ring makes it an excellent scaffold for presenting substituents in well-defined spatial orientations. chemrxiv.org Beyond its role as a simple bioisostere, the this compound scaffold can be leveraged for a wide range of academic research applications.

Fragment-Based Drug Discovery (FBDD): The core azetidinol structure is an ideal starting point for FBDD. Its relatively low molecular weight and defined vectoral capacity for substitution allow for the creation of fragment libraries. These fragments can be screened against biological targets, and hits can be elaborated into more potent lead compounds.

Chemical Probes: By appending reporter tags (e.g., fluorophores, biotin) or photoreactive groups to the azetidine scaffold, researchers can create chemical probes to study biological pathways, identify protein targets, and visualize molecular interactions within cells.

Diversity-Oriented Synthesis (DOS): Using the azetidinol core as a starting point, DOS strategies can be employed to rapidly generate a library of structurally diverse and complex molecules. nih.gov This allows for the exploration of novel chemical space and the potential discovery of compounds with unexpected biological activities. The functional handles on the azetidine ring (the secondary amine and tertiary alcohol) provide convenient points for diversification. nih.gov

Development of CNS-Active Agents: The physicochemical properties of azetidines are often favorable for designing molecules that can penetrate the blood-brain barrier. nih.gov The development of libraries based on the this compound scaffold could lead to new agents for neurological targets.

Research ApplicationRationale for Using the Azetidinol ScaffoldExample Modification
Fragment-Based Drug DiscoveryLow molecular weight, rigid core, defined substitution vectors.Synthesis of a library of small N- and O-substituted analogues.
Chemical ProbesScaffold allows for precise positioning of functional tags.Attachment of a fluorescent dye to the azetidine nitrogen.
Diversity-Oriented SynthesisMultiple functionalization points for rapid library creation. nih.govRing-opening reactions or further cyclizations to create fused systems.
CNS-Focused LibrariesFavorable physicochemical properties for BBB penetration. nih.govModulation of lipophilicity and polar surface area through substitution.

Q & A

Basic Research Questions

Q. What are the critical steps and challenges in synthesizing 3-[2-(Propan-2-yloxy)phenyl]azetidin-3-ol, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis involves cyclization of a β-amino alcohol precursor to form the azetidine ring. Key challenges include controlling ring strain and stereochemistry. Optimization requires inert atmosphere conditions (e.g., nitrogen) and precise temperature control (20–25°C) during cyclization to minimize side reactions like epoxide formation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product with >95% purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : Confirm the azetidine ring’s presence via characteristic proton signals (δ 3.8–4.2 ppm for CH₂ groups adjacent to nitrogen).
  • High-resolution mass spectrometry (HRMS) : Verify molecular formula (C₁₂H₁₇NO₂) with <2 ppm error.
  • X-ray crystallography (if crystalline): Resolve stereochemistry and bond angles .

Q. What in vitro assays are suitable for initial screening of biological activity in this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Kinase inhibition assays : Test against serine/threonine kinases (e.g., MAPK/ERK pathway) due to azetidine’s potential as a hinge-binding motif.
  • GPCR binding assays : Screen for affinity at adrenergic or serotonin receptors, given the isopropoxy-phenyl motif’s similarity to bioactive ligands .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s neuroprotective effects in different in vivo models?

  • Methodological Answer : Address variability via:

  • Dose-response studies : Compare efficacy in rodent models of subarachnoid hemorrhage (SAH) vs. Parkinson’s disease, noting blood-brain barrier permeability differences.
  • Biomarker analysis : Quantify mitochondrial dynamics markers (e.g., Sirt1, Drp1) to assess mechanistic consistency across models .

Q. What strategies improve the metabolic stability of this compound without compromising bioactivity?

  • Methodological Answer :

  • Isosteric replacement : Substitute the isopropoxy group with a trifluoromethoxy group to reduce oxidative metabolism.
  • Prodrug design : Introduce acetyl or phosphate groups at the hydroxyl position to enhance plasma stability, with enzymatic cleavage in target tissues .

Q. How can computational methods guide the design of derivatives with enhanced receptor binding affinity?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., MEK1 kinase). Focus on optimizing hydrogen bonds between the azetidine hydroxyl and catalytic lysine residues.
  • Free-energy perturbation (FEP) : Predict ΔΔG values for substituent modifications (e.g., adding electron-withdrawing groups to the phenyl ring) .

Q. What analytical techniques are essential for detecting degradation products under accelerated stability testing?

  • Methodological Answer :

  • HPLC-MS/MS : Monitor hydrolytic degradation (e.g., azetidine ring opening) under acidic/alkaline conditions.
  • Forced oxidation studies : Use H₂O₂ or UV light to identify oxidation-sensitive sites (e.g., benzylic positions) .

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